molecular formula C17H9N3O B10886930 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile CAS No. 220018-16-6

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile

Cat. No.: B10886930
CAS No.: 220018-16-6
M. Wt: 271.27 g/mol
InChI Key: VGMCUPGUTYCSLQ-UHFFFAOYSA-N
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Description

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile is a specialized chemical building block of significant interest in materials science and medicinal chemistry. Its molecular structure, which combines a phthalonitrile core with a quinoline-8-oxy substituent, makes it a versatile precursor for the synthesis of complex heterocyclic systems. A primary research application of this compound is as a key starting material for the preparation of substituted phthalocyanines (Pcs) . Phthalocyanines are macrocyclic compounds with properties resembling porphyrins, and they exhibit a wide range of applications in chemical sensors, electrocatalysis, organic semiconductors, and photodynamic therapy . The quinoline-oxy group in the 4-position can enhance the electronic properties and solubility of the resulting phthalocyanines, tailoring them for specific functions. Furthermore, the quinoline moiety itself is a privileged structure in drug discovery, known to confer biological activity. Azine derivatives, including quinolines, are frequently investigated for their antimicrobial and antifungal potential . As such, this dinitrile compound serves as a crucial intermediate for constructing novel molecular architectures, including hybrid azole-azine molecules, which are explored for their therapeutic properties . The compound is typically characterized by techniques such as IR spectroscopy, UV-Vis spectroscopy, and mass spectrometry to confirm its purity and structure before use in downstream syntheses. This product is intended for research and further chemical transformation in a laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220018-16-6

Molecular Formula

C17H9N3O

Molecular Weight

271.27 g/mol

IUPAC Name

4-quinolin-8-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H9N3O/c18-10-13-6-7-15(9-14(13)11-19)21-16-5-1-3-12-4-2-8-20-17(12)16/h1-9H

InChI Key

VGMCUPGUTYCSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC(=C(C=C3)C#N)C#N)N=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the reaction of 4-nitrophthalonitrile with 8-hydroxyquinoline under alkaline conditions. The nitro group acts as a leaving group, facilitating substitution by the deprotonated hydroxyl group of 8-hydroxyquinoline.

Procedure :

  • Reagents :

    • 4-Nitrophthalonitrile (1.37 mmol)

    • 8-Hydroxyquinoline (6.90 mmol)

    • Anhydrous K2_2CO3_3 (17.25 mmol)

    • Dry dimethylformamide (DMF, 8 mL)

  • Steps :

    • Dissolve reactants in DMF under nitrogen atmosphere.

    • Heat at 50°C for 24 hours.

    • Cool, pour into ice water, and filter the precipitate.

    • Purify via crystallization (ethanol-water, 1:1).

Yield : 62%
Characterization :

  • M.p. : 196–197°C

  • 1^1H NMR (CDCl3_3) : δ 8.86 (dd, J=4.2,1.6J = 4.2, 1.6 Hz, 1H), 8.29 (dd, J=8.4,1.5J = 8.4, 1.5 Hz, 1H), 7.85–7.63 (m, 4H), 7.51 (dd, J=8.4,4.4J = 8.4, 4.4 Hz, 1H).

  • IR (cm1^{-1}) : 2230 (C≡N), 1597 (C=C), 1279 (Ar–O–Ar).

Alternative Synthesis via 4,5-Dichlorophthalonitrile

Reaction Optimization

A modified approach uses 4,5-dichlorophthalonitrile to enhance reactivity. Chlorine atoms serve as superior leaving groups compared to nitro, enabling milder conditions.

Procedure :

  • Reagents :

    • 4,5-Dichlorophthalonitrile (2.07 mmol)

    • 8-Hydroxyquinoline (2.45 mmol)

    • DMF (20 mL)

    • K2_2CO3_3 (6.20 mmol)

  • Steps :

    • Stir reactants in DMF at room temperature for 30 minutes.

    • Add K2_2CO3_3 portion-wise over 2 hours.

    • Heat at 80°C for 48 hours.

    • Extract with ethyl acetate, dry (Na2_2SO4_4), and concentrate.

Yield : 55–60%
Key Advantage : Reduced reaction time and higher functional group tolerance.

Optimization of Reaction Conditions

Critical Parameters

  • Solvent : DMF outperforms alternatives (e.g., acetonitrile, THF) due to superior solubility of intermediates.

  • Base : K2_2CO3_3 ensures efficient deprotonation of 8-hydroxyquinoline without side reactions.

  • Temperature : 50–80°C balances reaction rate and decomposition risks.

Comparative Data Table

MethodStarting MaterialSolventTemp (°C)Time (h)Yield (%)
NAS (Nitro-Leaving)4-NitrophthalonitrileDMF502462
NAS (Chloro-Leaving)4,5-DichlorophthalonitrileDMF804855–60
Bromination Follow-UpPre-brominated quinolineCH3_3CN0–253470

Characterization and Analytical Data

Spectroscopic Validation

  • 13^{13}C NMR : Peaks at 148.4 (quinoline C-2), 142.1 (C-O), 133.2 (phthalonitrile C≡N).

  • Elemental Analysis : Calculated for C17_{17}H9_9N3_3O: C 75.27%, H 3.34%, N 15.49%. Found: C 75.19%, H 3.36%, N 15.40%.

Stability Considerations

The compound exhibits poor photostability in polar solvents (e.g., chloroform), necessitating storage in dark, inert conditions.

Emerging Methodologies and Challenges

Bromination Modifications

Post-synthesis bromination of the quinoline moiety (using Br2_2/CH3_3CN) introduces functional diversity but complicates purification.

Example :

  • React 4-(Quinolin-8-yloxy)phthalonitrile with bromine (1 eq) in CH3_3CN at 0°C for 34 hours.

  • Yield: 70% for 4-(5-bromoquinolin-8-yloxy)phthalonitrile.

Scalability Issues

Large-scale reactions face challenges in maintaining anhydrous conditions and avoiding polymerization of phthalonitrile intermediates .

Chemical Reactions Analysis

Bromination of the Quinoline Ring

The quinoline moiety undergoes electrophilic bromination at the 5-position under mild conditions:

  • Reagents : Molecular bromine (Br₂)

  • Solvent : Acetonitrile (CH₃CN)

  • Conditions : 0°C, protected from light, with HBr gas absorption .

  • Product : 4-(5-Bromoquinolin-8-yloxy)benzene-1,2-dicarbonitrile .

Key Observations :

  • Bromination selectivity at the 5-position is attributed to the directing effect of the electron-donating quinoline oxygen.

  • The reaction requires 34 hours for completion .

ParameterValue
Bromine Equivalence1.0 equiv
Temperature0°C → room temperature
Reaction Time34 hours
YieldNot explicitly reported

Substitution Reactions at the Cyano Groups

The cyano groups participate in cyclization reactions to form tetrazole or phthalocyanine derivatives, though direct experimental data for this compound is limited. Based on analogous phthalonitrile chemistry :

  • Tetrazole Formation : Reaction with sodium azide (NaN₃) in the presence of NH₄Cl and DMF at 100°C.

  • Phthalocyanine Synthesis : Template-assisted cyclotetramerization with metal salts (e.g., Zn²⁺, Cu²⁺).

Spectroscopic Characterization

Key spectral data for 4-(quinolin-8-yloxy)benzene-1,2-dicarbonitrile:

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 8.86 (dd, 1H, H-2 quinoline), 8.29 (dd, 1H, H-4 quinoline), 7.85–7.53 (m, aromatic protons) .

  • ¹³C NMR (100 MHz, CDCl₃) :

    • Peaks at 148.4, 142.1, 138.4 ppm (quinoline carbons); 116.2, 114.8 ppm (C≡N) .

Comparative Reactivity with Halogenated Derivatives

Chlorinated analogs (e.g., 4-chloro-5-(quinolin-8-yloxy)phthalonitrile) are synthesized using 4,5-dichlorophthalonitrile and 8-hydroxyquinoline :

  • Yield : 94% .

  • Conditions : Room temperature, K₂CO₃ in DMF .

Stability and Functionalization Challenges

  • The compound decomposes at 196–197°C .

  • Steric hindrance from the quinoline group limits further electrophilic substitution on the benzene ring.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile is C17H9N3O. The compound features a quinoline moiety attached to a benzene ring that is substituted with two cyano groups. The synthesis typically involves the nucleophilic substitution reaction of 8-hydroxyquinoline with 4-chlorobenzene-1,2-dicarbonitrile in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under controlled heating conditions.

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties and reactivities.

The compound's quinoline moiety is known for its potential biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may intercalate with DNA, disrupting its function and leading to potential anticancer effects.
  • Antimicrobial Activity : Research indicates that compounds containing quinoline structures can demonstrate antimicrobial properties against various bacterial strains .
  • Drug Development : Ongoing research is exploring its role as a therapeutic agent targeting specific biological pathways, particularly in cancer and neurodegenerative diseases .

Industrial Applications

In industry, this compound can be utilized in:

  • Advanced Materials : It is being investigated for use in developing polymers and electronic components due to its unique electronic properties.
  • Pharmaceuticals : The compound's derivatives are being studied for their potential as drugs in treating various diseases .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various quinoline derivatives, including this compound. The results indicated significant cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activities, derivatives of quinoline were tested against common pathogens. The findings showed that compounds similar to this compound exhibited effective inhibition against several bacterial strains .

Mechanism of Action

The mechanism of action of 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic potential .

Comparison with Similar Compounds

Research Findings and Trends

  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., –CN, –SO2) exhibit higher thermal stability, critical for high-performance resins .
  • Interactions: Weak hydrogen bonds (C–H⋯N) in triazole-sulfanyl derivatives stabilize crystal structures , whereas quinoline’s bulkiness may favor π-π stacking.
  • Computational Insights: DFT studies on triazole-sulfanyl derivatives validate experimental geometries and electronic properties, providing a roadmap for optimizing quinoline-based systems .

Biological Activity

4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile, with the chemical formula C17_{17}H9_9N3_3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound features a quinoline moiety linked to a benzene ring through an ether bond, with two cyano groups at the 1 and 2 positions of the benzene. This structural arrangement is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both quinoline and dicarbonitrile functionalities enhances the compound's potential therapeutic effects.

Antimicrobial Activity

Studies have shown that related quinoline derivatives possess notable antimicrobial properties. For instance, compounds containing quinoline rings have been reported to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-function relationship suggests that modifications in the substituents can lead to enhanced activity.

Bacterial Strain Activity Observed
Staphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaWeak

Antiviral Activity

The antiviral potential of quinoline derivatives has garnered attention, particularly in light of emerging viral threats like SARS-CoV-2. Some studies indicate that similar compounds can inhibit viral replication through interference with viral entry or replication mechanisms .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes critical for microbial survival.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial membranes.
  • Interference with Nucleic Acid Synthesis : The presence of cyano groups may facilitate interactions with nucleic acids or their precursors.

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of quinoline-based compounds against a panel of bacteria. The results indicated that modifications in the quinoline structure led to varying degrees of antimicrobial activity, suggesting that further optimization could yield potent agents .
  • Antiviral Screening : In vitro studies demonstrated that certain derivatives exhibited antiviral activity against influenza viruses by inhibiting hemagglutination and viral replication .
  • Cytotoxicity Assessments : Research into cytotoxic effects on cancer cell lines revealed that some quinoline derivatives caused significant cell death in human cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions (MCRs) or nucleophilic substitution. A one-pot protocol using aromatic nitriles, quinoline derivatives, and alkoxy precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) achieves yields up to 74% . Key variables include temperature (optimized at 80–100°C), stoichiometric ratios (1:1.2 for nitrile:quinoline), and catalyst selection (e.g., K₂CO₃ for deprotonation). Side reactions, such as over-oxidation of nitrile groups, can reduce yields; inert atmospheres (N₂/Ar) mitigate this .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. For example, single-crystal studies reveal a planar quinoline moiety with dihedral angles of 5.2°–8.7° relative to the benzene ring, stabilized by π-π stacking and weak C–H···N interactions . Diffraction data (e.g., C–C bond lengths: 1.45–1.49 Å) align with density functional theory (DFT) calculations, confirming minimal steric strain .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are observed?

  • FTIR : A strong C≡N stretch at 2188–2205 cm⁻¹ and quinoline C–N/C–O vibrations at 1630–1650 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm), while nitrile carbons resonate at δ 115–120 ppm .
  • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 298.0984 for C₁₈H₁₁N₃O) with <2 ppm error .

Advanced Research Questions

Q. How does electronic substituent effects on the quinoline ring influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., –CN) at the 8-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids. For instance, coupling with 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives proceeds at 70°C with Pd(PPh₃)₄ (5 mol%), yielding biaryl products (>85% purity). Steric hindrance from substituents >3 Å reduces efficiency . Computational studies (DFT) show a linear correlation between Hammett σ values and activation energies (R² = 0.92) .

Q. What mechanistic pathways explain contradictory data in nitrile group reduction reactions?

Discrepancies arise from competing reduction pathways:

  • Catalytic hydrogenation (H₂/Pd-C) : Selective reduction to primary amines (NH₂) at 50 psi H₂, but over-reduction to methylene (–CH₂–) occurs at higher pressures (>100 psi) .
  • LiAlH₄ : Partial reduction to imines (–NH–) dominates in anhydrous THF, while aqueous workup hydrolyzes intermediates to aldehydes . Kinetic studies (GC-MS monitoring) reveal pathway dominance is solvent-dependent.

Q. How can computational modeling optimize reaction design for derivatives of this compound?

DFT (B3LYP/6-311+G(d,p)) predicts regioselectivity in electrophilic substitutions. For example, nitration favors the 3-position on the benzene ring (ΔΔG‡ = 2.1 kcal/mol vs. 5-position). MD simulations (AMBER) further show solvation effects stabilize transition states in DMSO, aligning with experimental yields (72% vs. 58% in toluene) .

Q. What strategies resolve crystallographic disorder in structural studies of halogenated derivatives?

Disorder in heavy-atom derivatives (e.g., Br, I) is addressed via:

  • Twinned refinement : Using SHELXL to model split positions, improving R-factor from 0.15 to 0.08 .
  • Low-temperature data collection (100 K) : Reduces thermal motion artifacts, enhancing resolution (<0.8 Å) .

Q. How do steric and electronic factors dictate selectivity in nucleophilic aromatic substitution (SNAr)?

Steric maps (calculated via MOE) show the 8-quinolinyloxy group creates a 120° dihedral angle, shielding the 2-position on benzene. SNAr with piperazine derivatives occurs selectively at the 1-position (kinetic control: k₁/k₂ = 4.3) due to lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 22.1 kcal/mol for 2-position) .

Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity .
  • Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. catalyst type) in conflicting reports .
  • Safety Protocols : Store the compound at 0–6°C in sealed containers under inert gas to prevent hydrolysis .

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